1,2-Dimethylquinolin-4(1H)-one
Overview
Description
1,2-Dimethylquinolin-4(1H)-one is a natural product found in Glycosmis parviflora, Glycosmis citrifolia, and Sarcomelicope simplicifolia with data available.
Scientific Research Applications
Structural Analysis and Crystallography
- 1,2-Dimethylquinolin-4(1H)-one has been a subject of structural analysis in crystallography. For instance, studies have been conducted on its molecular structure, focusing on aspects like the planarity of the molecule and the dihedral angles between its rings (Rajnikant et al., 2003).
Synthesis and Catalysis
- Research has explored the synthesis of this compound derivatives and their use in catalysis. For example, studies have shown the use of related compounds in the synthesis of 2,3-dihydroquinazolin-4(1H)-ones and imidazoles, highlighting their role as catalysts (M. Hajjami et al., 2017).
Antimicrobial Activity
- Some derivatives of this compound have been studied for their antimicrobial activity. Research on Schiff base supramolecular and its metal complexes, involving similar structures, indicates potential antimicrobial effects against various bacterial and fungal species (A. El-Sonbati et al., 2016).
Pharmaceutical Applications
- The structure has been investigated for its potential use in pharmaceuticals. For instance, studies have been conducted on compounds like N-Methylisosalsoline, a major alkaloid isolated from Hammada scoparia, which shares structural similarities with this compound. Such research contributes to understanding the pharmaceutical potential of these compounds (R. Jarraya et al., 2008).
Analytical Chemistry
- In analytical chemistry, this compound and its derivatives have been subjects of mass spectrometric studies to understand their molecular configurations and fragmentation pathways (V. Zaikin et al., 1969).
Organic Synthesis
- The compound has been used in organic synthesis, particularly in the study of Mannich and retro-Mannich reactions. Research on 2-aminoquinolin-4(1H)-one, a related structure, provides insights into the nucleophilicity and reaction mechanisms relevant to this field (Petr Funk et al., 2017).
Green Chemistry
- Studies on eco-friendly synthesis involving this compound derivatives highlight the compound's role in promoting sustainable chemical processes. Research shows efficient synthesis of 2,3-dihydroquinazolin-4(1H)-ones in ionic liquids, demonstrating environmentally friendly methodologies (Jiuxi Chen et al., 2007).
Properties
IUPAC Name |
1,2-dimethylquinolin-4-one | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H11NO/c1-8-7-11(13)9-5-3-4-6-10(9)12(8)2/h3-7H,1-2H3 | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RYQZTNLIYMUGQV-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=O)C2=CC=CC=C2N1C | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H11NO | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80311848 | |
Record name | 1,2-Dimethyl-4-quinolone | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80311848 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
173.21 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
6760-40-3 | |
Record name | NSC246054 | |
Source | DTP/NCI | |
URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=246054 | |
Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
Record name | 1,2-Dimethyl-4-quinolone | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80311848 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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